1-Chloro-2-methyl-4-(propan-2-yl)benzene

Description

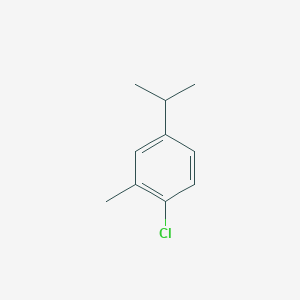

1-Chloro-2-methyl-4-(propan-2-yl)benzene is a chlorinated aromatic compound with a molecular formula of C₁₀H₁₃Cl (calculated molecular weight: 168.66 g/mol). Its structure consists of a benzene ring substituted with a chlorine atom at position 1, a methyl group at position 2, and an isopropyl group (propan-2-yl) at position 4. The chlorine atom, as an electron-withdrawing group (EWG), deactivates the aromatic ring toward electrophilic substitution, while the alkyl groups (methyl and isopropyl) donate electrons inductively, creating regioselective reactivity patterns.

Properties

CAS No. |

15146-01-7 |

|---|---|

Molecular Formula |

C10H13Cl |

Molecular Weight |

168.66 g/mol |

IUPAC Name |

1-chloro-2-methyl-4-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |

InChI Key |

WNGLOIPFSSQUCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-isopropyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-isopropyl-2-methylbenzene (p-cymene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of 1-chloro-4-isopropyl-2-methylbenzene may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-isopropyl-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as 4-isopropyl-2-methylphenol if hydroxide is the nucleophile.

Oxidation: Products include 4-isopropyl-2-methylbenzaldehyde or 4-isopropyl-2-methylbenzoic acid.

Reduction: Products include 4-isopropyl-2-methylbenzene if the chlorine atom is removed.

Scientific Research Applications

1-Chloro-4-isopropyl-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-isopropyl-2-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Comparison with Analogous Chlorinated Aromatic Compounds

The following structurally related compounds, identified in the evidence, highlight key differences in substituent arrangement and functional groups:

Table 1: Comparison of Structural and Molecular Features

Electronic and Steric Effects of Substituents

Electronic Effects

- Chlorine Position : In this compound, the chlorine atom at position 1 withdraws electron density via resonance, deactivating the ring. This contrasts with 1-(1-Chloropropan-2-yl)-4-methylbenzene, where the chlorine on the alkyl chain exerts minimal resonance effects, resulting in a less deactivated aromatic system .

- Alkyl vs.

- Alkynyl Ether : The propargyloxy group in 1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene is electron-withdrawing due to the triple bond, further deactivating the ring compared to the isopropyl group .

Steric Effects

- The isopropyl group in the target compound introduces significant steric bulk at position 4, which may hinder electrophilic substitution at adjacent positions. In contrast, the linear propynyloxy group in 1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene offers less steric hindrance .

Biological Activity

1-Chloro-2-methyl-4-(propan-2-yl)benzene, also known as 1-chloro-4-isopropyl-2-methylbenzene, is an organic compound with the molecular formula C13H19Cl. This compound is characterized by a benzene ring substituted with a chlorine atom and two isopropyl groups. The presence of the chlorine atom enhances its reactivity, while the isopropyl groups contribute to its hydrophobic characteristics. This article explores the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry and environmental science.

The structure of this compound allows for significant reactivity in electrophilic aromatic substitution reactions, making it a valuable scaffold for synthesizing new chemical entities. The chloromethyl group facilitates interactions with various nucleophiles and electrophiles, which are critical in drug design and development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chlorinated aromatic compounds. While specific data on this compound is limited, compounds with similar structures have shown activity against a range of microorganisms. For instance, chlorinated benzene derivatives have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and metabolic processes .

Anticancer Activity

Chlorinated compounds are often investigated for their anticancer properties. Research indicates that certain chlorinated benzene derivatives can inhibit cancer cell proliferation and induce apoptosis. The mechanisms often involve modulation of signaling pathways such as NF-κB and STAT3, which play crucial roles in cancer progression . Although specific studies on this compound are sparse, its structural similarity to other active compounds suggests potential anticancer activity.

Toxicological Aspects

The biological activity of this compound must be evaluated alongside its toxicological profile. Chlorinated compounds can exhibit mutagenic properties, raising concerns about their safety in therapeutic applications . Comprehensive assessments of mutagenicity and cytotoxicity are essential for determining the viability of this compound as a pharmaceutical agent.

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial efficacy of various chlorinated aromatic compounds found that derivatives similar to this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting a potential application in developing new antibiotics.

- Anticancer Research : In vitro studies on structurally related compounds have shown that they can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells . These findings underscore the need for further research into the specific effects of this compound on cancer cell viability.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.